![molecular formula C8H13IN2OS B13587533 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide CAS No. 70529-90-7](/img/structure/B13587533.png)
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide is an organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of a positively charged imidazolium ring substituted with methyl groups at positions 1 and 3, and a sulfanyl group attached to a 2-oxopropyl moiety. The iodide ion serves as the counterion to balance the charge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide typically involves the alkylation of 1-methylimidazole with 2-chloropropan-1-one, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of a base such as potassium carbonate to facilitate the alkylation process. The final step involves the quaternization of the imidazole ring with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-oxopropyl moiety can be reduced to form alcohols.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Corresponding halide salts.
Scientific Research Applications
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting protein-glutamine gamma-glutamyltransferase.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of functional materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of protein-glutamine gamma-glutamyltransferase by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can disrupt various biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium chloride
- 1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-4,5,6,7-tetrahydro-1H-benzimidazol-3-ium
Uniqueness
1,3-Dimethyl-2-[(2-oxopropyl)sulfanyl]-1H-imidazol-3-ium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and biological activity compared to its chloride counterpart. The presence of the iodide ion can also affect the compound’s interaction with other molecules and its overall stability.
Properties
CAS No. |
70529-90-7 |
|---|---|
Molecular Formula |
C8H13IN2OS |
Molecular Weight |
312.17 g/mol |
IUPAC Name |
1-(1,3-dimethylimidazol-1-ium-2-yl)sulfanylpropan-2-one;iodide |
InChI |
InChI=1S/C8H13N2OS.HI/c1-7(11)6-12-8-9(2)4-5-10(8)3;/h4-5H,6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
GWJISMXUSKLXEV-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)CSC1=[N+](C=CN1C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


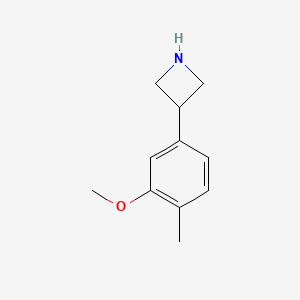
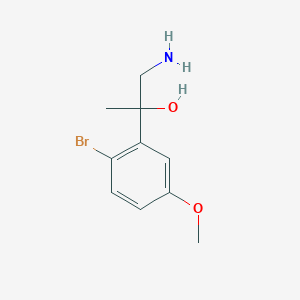
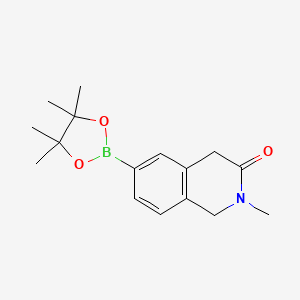
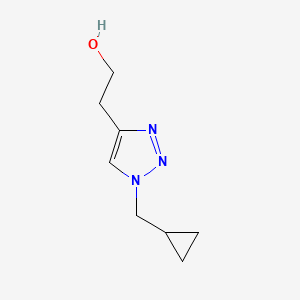
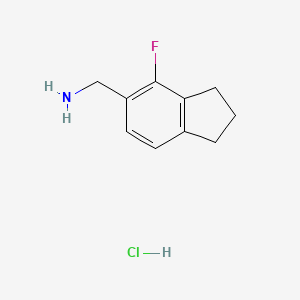
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-3-sulfonylchloride](/img/structure/B13587473.png)
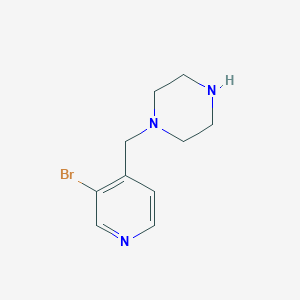



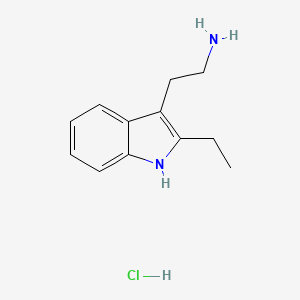
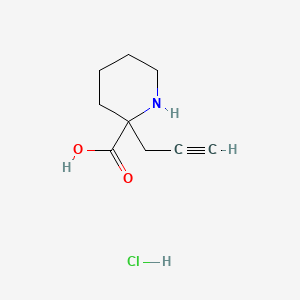
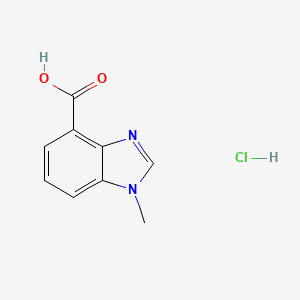
![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13587531.png)
